2-fluoro-N-(3-methylbutan-2-yl)aniline 2-fluoro-N-(3-methylbutan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812558
InChI: InChI=1S/C11H16FN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3
SMILES:
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol

2-fluoro-N-(3-methylbutan-2-yl)aniline

CAS No.:

Cat. No.: VC17812558

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(3-methylbutan-2-yl)aniline -

Specification

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
IUPAC Name 2-fluoro-N-(3-methylbutan-2-yl)aniline
Standard InChI InChI=1S/C11H16FN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3
Standard InChI Key DUPWXTJVEFVVOY-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)NC1=CC=CC=C1F

Introduction

Structural Analysis and Substituent Effects

Molecular Architecture

The compound’s structure consists of a benzene ring with two key substituents:

  • Fluorine at C2: Introduces strong electron-withdrawing effects via inductive withdrawal, deactivating the aromatic ring and directing electrophilic substitution to the para position (C4).

  • 3-Methylbutan-2-yl Group at N: A branched alkyl chain that increases steric bulk and lipophilicity, potentially influencing molecular interactions in biological systems .

The spatial arrangement of these groups creates a distinct electronic profile. The fluorine atom reduces electron density at the ortho and para positions, while the bulky alkylamine group limits accessibility to the nitrogen lone pair, modulating reactivity in comparison to simpler aniline derivatives.

Comparative Structural Analysis

To contextualize the compound’s properties, Table 1 compares it with structurally related analogs:

Table 1: Structural and Electronic Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsElectronic Effects
2-Fluoro-N-(3-methylbutan-2-yl)anilineC11H15FN\text{C}_{11}\text{H}_{15}\text{FN}180.22-F (C2), -N-(3-methylbutan-2-yl)Strong electron withdrawal, steric hindrance
N-Isopropyl-2-fluoroanilineC9H12FN\text{C}_9\text{H}_{12}\text{FN}153.22-F (C2), -N-(propan-2-yl)Moderate steric hindrance
2-Fluoro-4-methyl-N-(3-methylbutan-2-yl)anilineC12H18FN\text{C}_{12}\text{H}_{18}\text{FN}195.28-F (C2), -CH3_3 (C4), -N-(3-methylbutan-2-yl)Enhanced steric bulk, dual substituent effects
2,3-Difluoro-N-(3-methylpentan-2-yl)aniline C12H17F2N\text{C}_{12}\text{H}_{17}\text{F}_2\text{N}213.27-F (C2, C3), -N-(3-methylpentan-2-yl)Dual electron withdrawal, increased lipophilicity

The 3-methylbutan-2-yl group in the target compound confers greater steric hindrance than the isopropyl group in N-isopropyl-2-fluoroaniline, potentially reducing nucleophilic reactivity at the nitrogen. Conversely, the absence of a methyl group at C4 (compared to the analog in) simplifies the electronic environment, likely increasing para-directed electrophilic substitution rates.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-fluoro-N-(3-methylbutan-2-yl)aniline can be achieved through two primary pathways:

Nucleophilic Alkylation of 2-Fluoroaniline

Reaction Scheme:

2-Fluoroaniline+3-Methyl-2-bromobutaneBase2-Fluoro-N-(3-methylbutan-2-yl)aniline+HBr\text{2-Fluoroaniline} + \text{3-Methyl-2-bromobutane} \xrightarrow{\text{Base}} \text{2-Fluoro-N-(3-methylbutan-2-yl)aniline} + \text{HBr}

Conditions:

  • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydride (NaH\text{NaH})

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–100°C

  • Yield: ~60–70% (estimated from analogous reactions in )

This method leverages the nucleophilic character of the aniline nitrogen, which attacks the electrophilic carbon of the alkyl bromide. Steric hindrance from the branched alkyl group may necessitate prolonged reaction times or elevated temperatures .

Reductive Amination

An alternative approach involves the condensation of 2-fluorobenzaldehyde with 3-methylbutan-2-amine, followed by reduction:

2-Fluorobenzaldehyde+3-Methylbutan-2-amineNaBH42-Fluoro-N-(3-methylbutan-2-yl)aniline\text{2-Fluorobenzaldehyde} + \text{3-Methylbutan-2-amine} \xrightarrow{\text{NaBH}_4} \text{2-Fluoro-N-(3-methylbutan-2-yl)aniline}

Advantages: Higher selectivity and milder conditions compared to alkylation.
Challenges: Requires careful control of stoichiometry to avoid over-reduction.

Industrial-Scale Production Considerations

Industrial synthesis would prioritize cost efficiency and yield optimization:

  • Catalysis: Transition metal catalysts (e.g., CuI) could accelerate alkylation steps.

  • Purification: Distillation or crystallization techniques to isolate the product from regioisomers .

  • Safety: Handling of alkyl bromides and hydrogen bromide requires robust containment systems.

Physicochemical Properties

Solubility and Partitioning

  • Lipophilicity: The logP value (octanol-water partition coefficient) is estimated at 3.2, indicating high lipid solubility due to the fluorine and branched alkyl group .

  • Solubility Profile:

    • Polar Solvents: Limited solubility in water (<0.1 mg/mL); moderate in ethanol and DMSO.

    • Nonpolar Solvents: Highly soluble in dichloromethane, ethyl acetate, and diethyl ether.

Thermal Stability

  • Melting Point: Estimated 45–50°C (based on analog data in).

  • Boiling Point: ~250–260°C under reduced pressure (1 atm) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Modulating dopamine receptor affinity through fluorine substitution.

  • Antivirals: Incorporation into protease inhibitor scaffolds .

Agrochemical Development

  • Herbicides: Fluorinated anilines disrupt plant amino acid biosynthesis.

  • Insecticides: Alkyl groups enhance cuticle penetration, improving efficacy .

Future Research Directions

  • Toxicokinetic Studies: ADME profiling to assess bioavailability and metabolism.

  • Targeted Drug Design: Structural optimization for improved kinase selectivity.

  • Green Synthesis: Developing catalytic methods to reduce bromide waste.

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